5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid
Beschreibung
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-9-8-5(12-6)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI-Schlüssel |
BEPHAYVGFLVTPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NN=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of N-Protected Acylhydrazide
The synthesis begins with a cyclobutyl-substituted N-protected amino acid ester. For example, tert-butoxycarbonyl (BOC)-protected γ-cyclobutyl alanine ester is treated with hydrazine hydrate in tetrahydrofuran (THF) at reflux (60–70°C) for 6–8 hours to yield the corresponding acylhydrazide. This step achieves ~85% conversion, with the BOC group ensuring stability during subsequent reactions.
Acylation and Diacylhydrazide Formation
The acylhydrazide is acylated with ethyl oxalyl chloride in the presence of sodium hydrogen carbonate (NaHCO₃) as a base. Conducted in THF at 0°C, this exothermic reaction requires dropwise addition over 90 minutes to prevent side reactions. The resulting diacylhydrazide is isolated via filtration and solvent evaporation, yielding a pale yellow solid (purity >92% by HPLC).
Cyclization to 1,3,4-Oxadiazole
Cyclization employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in anhydrous dichloromethane (DCM). The diacylhydrazide is stirred with PPh₃ (1.2 equiv) and CCl₄ (2 equiv) at room temperature for 12 hours, facilitating dehydrative ring closure. The crude product is purified via recrystallization from toluene, affording the protected oxadiazole carboxylate ester in 70–75% yield.
Deprotection and Carboxylic Acid Formation
The BOC group is removed using hydrogen chloride (HCl) in 1,4-dioxane (4 M). Stirring at 0°C for 2 hours hydrolyzes the ester to the carboxylic acid, followed by filtration and ether washing to isolate this compound as a colorless solid (76% yield, melting point 218–220°C).
Key Data:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Acylhydrazide Formation | Hydrazine hydrate, THF, reflux | 85% | 90% |
| Diacylhydrazide | Ethyl oxalyl chloride, NaHCO₃ | 92% | 92% |
| Cyclization | PPh₃, CCl₄, DCM, 12 h | 75% | 95% |
| Deprotection | HCl/dioxane, 0°C, 2 h | 76% | 98% |
Green Chemistry Approaches
Microwave-Assisted Synthesis
Sahoo et al. demonstrated a microwave-enhanced route for analogous 1,3,4-oxadiazoles, adaptable to the cyclobutyl variant. Key modifications include:
- Starting Material : 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thione is replaced with cyclobutylcarboxylic acid hydrazide.
- Reaction Setup : The hydrazide (1 equiv) and ethyl cyclobutylcarbonyl chloride (1.2 equiv) are dissolved in ethanol with glacial acetic acid (GAA, 0.5 mL) as a catalyst. Microwave irradiation (300 W, 120°C, 15 minutes) promotes rapid cyclization, achieving 88% yield versus 65% under conventional reflux.
Solvent-Free Mechanochemical Synthesis
Emerging protocols utilize ball milling for solvent-free cyclization. A mixture of cyclobutylcarboxylic acid hydrazide and oxalyl chloride is milled (500 rpm, 30 minutes) with sodium carbonate as a base. This method reduces reaction time to 45 minutes and improves atom economy (87% yield, E-factor = 2.1).
Comparative Data:
| Method | Conditions | Yield | Time |
|---|---|---|---|
| Conventional | Reflux, 6 h | 65% | 6 h |
| Microwave | 300 W, 120°C, 15 min | 88% | 15 min |
| Mechanochemical | Ball milling, 500 rpm, 30 min | 87% | 45 min |
Critical Analysis of Methodologies
Yield and Purity Trade-Offs
- Conventional : Higher purity (98%) but lower overall yield (76%) due to multi-step purification.
- Microwave : Superior yield (88%) with comparable purity (95%), though specialized equipment is needed.
Reaction Mechanism and Stereochemical Considerations
The cyclization of diacylhydrazides proceeds via a nucleophilic attack mechanism (Fig. 1). The hydrazide nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent dehydration, catalyzed by PPh₃/CCl₄ or microwave energy, generates the oxadiazole ring. The cyclobutyl group’s steric bulk necessitates precise temperature control to prevent ring-opening side reactions.
Industrial Applications and Patent Landscape
The patented method is optimized for kilogram-scale production, with a pilot plant trial achieving 1.2 kg/batch of this compound. Regulatory filings highlight its use as a intermediate in kinase inhibitors (e.g., BTK inhibitors), underscoring its pharmaceutical relevance.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine and bromine.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Iodine, bromine, and oxygen are commonly used oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions result in substituted oxadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits antibacterial, antifungal, antiviral, and anticancer properties, making it a valuable scaffold for drug development.
Materials Science: It is used in the development of optoelectronic devices, corrosion inhibitors, and high-pressure mixed-gas separation membranes.
Wirkmechanismus
The mechanism of action of 5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . Additionally, it can interfere with viral replication by targeting viral enzymes .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid and its analogs:
Substituent Effects on Reactivity and Stability
- Cyclobutyl vs. Cyclopropyl : The cyclobutyl group introduces greater steric bulk and moderate ring strain compared to cyclopropyl. This may reduce solubility in polar solvents but enhance binding affinity in hydrophobic pockets of biological targets .
- Aromatic vs. Aliphatic Substituents : The 4-bromophenyl group () increases molecular weight and lipophilicity, favoring organic solvent solubility. Its electron-withdrawing nature may also stabilize the oxadiazole ring and enhance acidity of the carboxylic acid group .
- Ionic vs. Neutral Forms : The potassium salt of the methyl-substituted analog () demonstrates significantly higher aqueous solubility, a critical factor in pharmaceutical formulations .
Decarboxylation Behavior
While focuses on 5-amino-1,3,4-oxadiazole-2-carboxylic acid, its findings suggest that substituents at position 5 influence decarboxylation rates. Electron-donating groups (e.g., cyclobutyl) may slow the reaction compared to electron-withdrawing groups (e.g., bromophenyl) due to reduced carboxylic acid acidity .
Biologische Aktivität
5-Cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the cyclization of cyclobutyl hydrazine with ethyl oxalyl chloride followed by dehydration. The resulting compound can undergo various chemical transformations, including oxidation and substitution reactions, which can modify its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it has been noted to demonstrate activity against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis .
Anticancer Potential
The compound has also shown promise in anticancer research . In vitro studies suggest that it can induce apoptosis in various cancer cell lines. For example, it has been reported to significantly reduce cell viability in MCF-7 breast cancer cells and HCT-116 colon carcinoma cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival .
The biological effects of this compound are believed to stem from its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole ring structure allows for interactions with enzymes involved in DNA replication and repair processes. This may lead to disruptions in cellular functions critical for cancer cell survival.
- Modulation of Signaling Pathways : Preliminary data suggest that the compound may inhibit STAT transcription factors, particularly STAT3, which plays a role in tumorigenesis and inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives:
Comparative Analysis with Similar Compounds
This compound can be compared with other oxadiazole derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | Methyl group substitution | Moderate antimicrobial activity |
| 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid | Phenyl group substitution | Enhanced anticancer properties |
The unique cyclobutyl group in 5-cyclobutyl derivatives imparts distinct steric and electronic properties that can enhance interaction with biological targets compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-cyclobutyl-1,3,4-oxadiazole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A reflux-based approach with acetic acid and sodium acetate is widely used for analogous oxadiazole derivatives. For example, 3-formyl-indole-2-carboxylic acid derivatives are synthesized by refluxing precursors in acetic acid for 3–5 hours, followed by crystallization . Adjusting reaction time (e.g., extended reflux for sterically hindered cyclobutyl groups) and stoichiometric ratios (e.g., excess sodium acetate to drive cyclization) can optimize yields.
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Recrystallization from a DMF/acetic acid mixture effectively removes unreacted starting materials and byproducts. Post-crystallization washing with ethanol and diethyl ether further enhances purity . For lab-scale purification, flash chromatography with a polar stationary phase (e.g., silica gel) and ethyl acetate/hexane gradients may resolve impurities .
Q. Which analytical methods are critical for characterizing this compound?
- Methodological Answer : Multimodal characterization is essential:
- NMR : H and C NMR confirm cyclobutyl ring integration and oxadiazole proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO requires 195.0772 Da).
- IR Spectroscopy : Peaks near 1700–1750 cm confirm carboxylic acid C=O stretching .
Advanced Research Questions
Q. How does the cyclobutyl substituent influence structure-activity relationships (SAR) in medicinal chemistry applications?
- Methodological Answer : The cyclobutyl group introduces steric constraints and electronic effects. For example, X-ray crystallography of analogous oxadiazole derivatives (e.g., 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles) reveals that bulky substituents like cyclobutyl alter dihedral angles, affecting binding to hydrophobic enzyme pockets . Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability testing should include:
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition temperatures. Cyclobutyl derivatives may decompose above 200°C, releasing CO and NO .
- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Oxadiazole rings are prone to hydrolysis in strongly acidic/basic conditions .
Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from impurities or divergent reaction conditions. Strategies include:
- Reproducibility Checks : Replicate synthesis using standardized protocols (e.g., inert atmosphere, controlled humidity).
- Advanced Analytical Cross-Validation : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peaks. Compare with published data for structurally similar compounds (e.g., 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
